tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate
Description
tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate is a bicyclic heterocyclic compound featuring a tetrahydrobenzoisoxazole core modified with a hydroxymethyl group at position 3 and a tert-butyl carbamate (Boc) protecting group at position 4. This structure combines a rigid bicyclic scaffold with polar and protective functional groups, making it a candidate for medicinal chemistry applications, particularly as an intermediate in drug synthesis.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)14-8-4-5-11-9(6-8)10(7-16)15-19-11/h8,16H,4-7H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBNCVFOGYSBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate typically involves multiple steps. One common synthetic route includes the formation of the tetrahydrobenzo[d]isoxazole ring followed by the introduction of the tert-butyl carbamate group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . Its unique structure makes it a valuable compound for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group and the hydroxymethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of bicyclic heterocycles with carbamate modifications. Below is a detailed comparison with structurally analogous compounds from the literature:
Core Heterocycle Variations
- Thiazole vs. Isoxazole: Target Compound: Contains a benzo[d]isoxazole ring with oxygen and nitrogen in the heterocycle. Isoxazoles are less electron-rich than thiazoles due to oxygen’s higher electronegativity, influencing reactivity and metabolic stability . Analog from : tert-Butyl (S)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate replaces oxygen with sulfur in the heterocycle.
Functional Group Modifications
- Hydroxymethyl vs. However, the amino group in the thiazole derivative allows for broader covalent modification (e.g., acylations) .
- Carbamate Substituents :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
Stability and Reactivity
- Isoxazole Core : Prone to ring-opening under strong acidic or reducing conditions, limiting its utility in low-pH environments.
- Thiazole Core (–4) : More resistant to metabolic degradation, as seen in compounds like thiazol-5-ylmethyl carbamates with hydroperoxy and ureido groups designed for prolonged activity .
Solubility and Bioavailability
- The hydroxymethyl group in the target compound likely enhances water solubility compared to lipophilic analogs like bis(thiazol-5-ylmethyl) carbamates (), which feature bulky aryl substituents .
Biological Activity
tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tert-butyl group , a hydroxymethyl group , and a tetrahydrobenzo[d]isoxazole ring . The general structure can be represented as follows:
Synthesis Methods
The synthesis typically involves multi-step reactions, including:
- Formation of the tetrahydrobenzo[d]isoxazole ring.
- Introduction of the tert-butyl carbamate group.
- Use of specific catalysts and solvents to optimize yields.
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxymethyl and tert-butyl groups enhance its reactivity and potential for enzyme inhibition or receptor modulation.
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. Investigations into related compounds have revealed mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Further research is necessary to elucidate the specific pathways involved.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro using related compounds. |
| Study 2 | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria for structurally similar compounds. |
| Study 3 | Investigated the compound's effect on neuroprotective pathways in cellular models of neurodegeneration. |
Example Case Study
In one study involving a structurally related compound, researchers found that the compound significantly reduced levels of pro-inflammatory cytokines in astrocytes activated by amyloid-beta (Aβ) peptides. This suggests a potential neuroprotective role that could be explored further for treating neurodegenerative diseases such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
